4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol
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Overview
Description
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C22H29BrO2 It is a derivative of biphenyl, where a bromodecyl group is attached via an ether linkage to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with 10-bromodecanol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dehalogenated or deoxygenated derivatives.
Scientific Research Applications
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The bromodecyl group can facilitate membrane penetration, while the biphenyl moiety can interact with hydrophobic regions of proteins or lipids .
Comparison with Similar Compounds
Similar Compounds
- 4-[(10-Bromodecyl)oxy]benzaldehyde
- 1,4-Bis[(10-bromodecyl)oxy]benzene
- 2’-[(4-Bromobenzoyl)oxy][1,1’-biphenyl]-2-yl 4-bromobenzoate
Uniqueness
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific structural features, such as the combination of a bromodecyl group and a biphenyl core. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
78435-22-0 |
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Molecular Formula |
C22H29BrO2 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[4-(10-bromodecoxy)phenyl]phenol |
InChI |
InChI=1S/C22H29BrO2/c23-17-7-5-3-1-2-4-6-8-18-25-22-15-11-20(12-16-22)19-9-13-21(24)14-10-19/h9-16,24H,1-8,17-18H2 |
InChI Key |
QGHHWIFVOHOGOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCCCCBr)O |
Origin of Product |
United States |
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